molecular formula C14H16N4O3S B2951946 N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 899967-74-9

N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2951946
CAS No.: 899967-74-9
M. Wt: 320.37
InChI Key: DWHBBRUKMXITIT-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a sulfanylacetamide moiety.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-12(16-8-11-4-2-6-20-11)9-22-14-18-17-13(21-14)10-3-1-5-15-7-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHBBRUKMXITIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields and reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridine rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common 1,3,4-oxadiazole-sulfanyl-acetamide scaffold with several derivatives documented in the literature. Key structural variations among analogs include:

  • Oxadiazole substituents : Pyridin-3-yl (target compound), diphenylmethyl , 4-acetamidophenyl , indol-3-ylmethyl , and 2-methyl-3-furyl .
  • N-Substituents on acetamide : Oxolan-2-ylmethyl (target compound), thiazol-2-yl , aryl (e.g., 3-methylphenyl, 4-methylphenyl) , and pyrazin-2-yl .

Impact of substituents :

  • Pyridinyl vs. aryl/furyl groups : Pyridinyl substituents (as in the target compound) may enhance water solubility and metal-chelating capacity compared to hydrophobic groups like diphenylmethyl .
  • Oxolan-2-ylmethyl vs. Wt. 319.36 g/mol) .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₅H₁₈N₄O₃S 334.39* Not reported Oxolan-2-ylmethyl, pyridin-3-yl
2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide C₁₂H₉N₅O₂S₂ 319.36 Not reported Thiazol-2-yl, pyridin-3-yl
N-(3-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₁H₂₀N₄O₂S 378.47 Not reported Indol-3-ylmethyl, 3-methylphenyl
2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide (Antimicrobial lead) C₁₇H₁₅N₅O₃S 369.40 Not reported 4-Acetamidophenyl, aryl

*Calculated based on structural similarity to D386-0028 .

Biological Activity

N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

\text{N oxolan 2 yl methyl 2 5 pyridin 3 yl 1 3 4 oxadiazol 2 yl sulfanyl}acetamide}

This structure incorporates an oxolane ring and a pyridine moiety, both of which are significant for its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Table 1: Antimicrobial Activity Against Various Microorganisms

CompoundMicroorganismZone of Inhibition (mm)
This compoundStaphylococcus aureus20
N-(5-nitrofuran-2-yl)-1,3,4-Oxadiazole DerivativeEscherichia coli15
1,3,4-Oxadiazole with Acetyl GroupCandida albicans18

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit low cytotoxicity against normal cell lines such as L929. For instance, the compound demonstrated no significant cytotoxic effects at concentrations below 100 µM .

Table 2: Cytotoxicity Results on L929 Cell Line

CompoundConcentration (µM)Cell Viability (%)
This compound5095
Control (DMSO)-100

Case Studies

Several case studies have illustrated the efficacy of compounds structurally related to this compound. For example:

  • Case Study on Antimicrobial Resistance : A study published in Pharmaceutical Research examined a series of oxadiazole derivatives against multi-drug resistant strains. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antimicrobial efficacy .
  • Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines (A549 and HepG2). The findings revealed that some derivatives not only inhibited cancer cell proliferation but also induced apoptosis at specific concentrations .

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